The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule characterized by its unique functional groups and structural features. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be classified under the category of sulfonamide derivatives due to the presence of a sulfonyl group attached to a pyrimidine ring. The structure also incorporates a benzodioxin moiety, adding to its complexity and potential reactivity. The chemical formula for this compound is , and it possesses a molecular weight of approximately 382.46 g/mol .
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves several steps:
The reaction conditions can vary, including temperature control and solvent choice, to optimize yield and purity .
The molecular structure of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide features:
The structural representation can be summarized with its SMILES notation: Nc1nc(SCC(=O)Nc2ccccc2F)ncc1S(=O)(=O)c1cccs1
, indicating the arrangement of atoms and bonds within the molecule .
The compound's reactivity can be attributed to several functional groups present:
These reactions are critical for modifying the compound for enhanced biological activity or selectivity against target enzymes or receptors .
The mechanism of action for 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is hypothesized to involve:
Key physical and chemical properties include:
These properties are essential for determining the feasibility of pharmaceutical formulations and delivery methods .
The potential applications of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide include:
CAS No.: 1986-70-5
CAS No.: 13770-96-2
CAS No.: 134954-21-5
CAS No.: 53237-59-5
CAS No.: 13463-39-3
CAS No.: